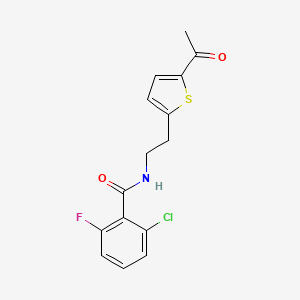
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chloro-6-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chloro-6-fluorobenzamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chloro-6-fluorobenzamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling with Benzamide: The acetylated thiophene derivative is coupled with 2-chloro-6-fluorobenzamide through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Common industrial techniques include continuous flow synthesis and the use of automated reactors to streamline the production process .
化学反応の分析
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chloro-6-fluorobenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide (DMF) as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chloro-6-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Material Science: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound serves as a corrosion inhibitor and is used in the synthesis of other thiophene-based materials.
作用機序
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chloro-6-fluorobenzamide involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chloro-6-fluorobenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiophene derivatives .
生物活性
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chloro-6-fluorobenzamide is a synthetic compound that falls within the class of thiophene derivatives, which are recognized for their diverse biological activities. This article explores its biological activity, including medicinal applications, mechanisms of action, and relevant research findings.
Chemical Structure:
- IUPAC Name: this compound
- CAS Number: 2034436-84-3
- Molecular Formula: C15H13ClFNO2S
Synthesis Overview:
The synthesis of this compound typically involves several key steps:
- Formation of the Thiophene Ring: A condensation reaction involving sulfur and an α-methylene carbonyl compound.
- Acetylation: The thiophene derivative is acetylated using acetic anhydride in the presence of a catalyst.
- Coupling with Benzamide: The acetylated thiophene is coupled with 2-chloro-6-fluorobenzamide through nucleophilic substitution reactions.
Medicinal Applications
This compound has been investigated for several biological activities:
- Anticancer Activity: Preliminary studies indicate that thiophene derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have shown promising results in inhibiting tumor growth comparable to established chemotherapeutics like doxorubicin .
- Anti-inflammatory Properties: Research has suggested that thiophene derivatives may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity: The compound has been evaluated for its ability to inhibit bacterial growth, which is a common property attributed to thiophene derivatives.
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets:
- Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes involved in cancer progression or inflammation.
- Cell Cycle Arrest: Studies indicate that some thiophene derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation: It may influence oxidative stress pathways, contributing to its anticancer and antimicrobial properties .
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds and their mechanisms:
特性
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2-chloro-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2S/c1-9(19)13-6-5-10(21-13)7-8-18-15(20)14-11(16)3-2-4-12(14)17/h2-6H,7-8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIERWZZQSQCRAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














